![molecular formula C17H17BrN6O3 B1242092 8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B1242092.png)
8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(2-bromo-3-phenylprop-2-enylidene)hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione is an oxopurine.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study by Kandhavelu et al. (2012) synthesized various arylhydrazones, closely related to the compound , to evaluate their antimicrobial activity. They found that certain arylhydrazones exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that similar compounds may have potential as antimicrobial agents (Kandhavelu et al., 2012).
Anticonvulsant Properties
Shaquiquzzaman et al. (2012) explored the synthesis of pyrimidine-5-carbonitrile derivatives, which are structurally related to the compound . Their research indicated that some of these derivatives showed promising anticonvulsant effects, highlighting the potential for similar compounds in the treatment of seizures (Shaquiquzzaman et al., 2012).
Nucleoside Base Derivatives
Ma et al. (2007) identified new bromophenols C-N coupled with nucleoside base derivatives from the red alga Rhodomela confervoides. These compounds, which are structurally similar to the compound , could offer insights into new therapeutic applications, especially in the realm of nucleoside analogs (Ma et al., 2007).
Synthesis of Acyclic Nucleoside and Nucleotide Analogs
Janeba et al. (2000) worked on the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one. Their research contributes to understanding how variations in the purine structure, similar to the compound of interest, can lead to different biological activities, potentially useful in medicinal chemistry (Janeba et al., 2000).
Tin(IV) Complexes with Hydrazine Derivatives
Yalovskiy et al. (2016) investigated the molecular structure and properties of a tin(IV) complex with a hydrazine derivative. This study could provide insights into the use of similar compounds in complex formation, which may have applications in catalysis or material science (Yalovskiy et al., 2016).
Propiedades
Nombre del producto |
8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one |
|---|---|
Fórmula molecular |
C17H17BrN6O3 |
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
8-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H17BrN6O3/c1-23-14-13(15(26)21-17(23)27)24(7-8-25)16(20-14)22-19-10-12(18)9-11-5-3-2-4-6-11/h2-6,9-10,25H,7-8H2,1H3,(H,20,22)(H,21,26,27)/b12-9-,19-10+ |
Clave InChI |
INGKAJAMJPKWNA-ICTHRGNNSA-N |
SMILES isomérico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C(=C/C3=CC=CC=C3)/Br)CCO |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC(=CC3=CC=CC=C3)Br)CCO |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC(=CC3=CC=CC=C3)Br)CCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



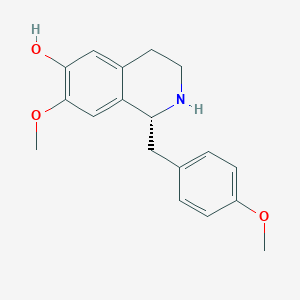

![{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242012.png)
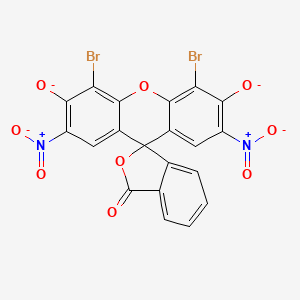

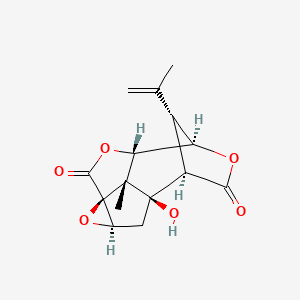


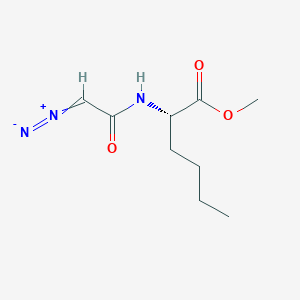
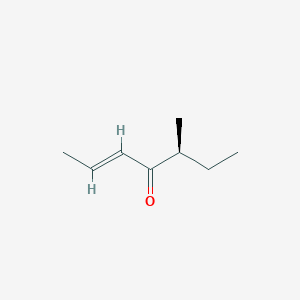
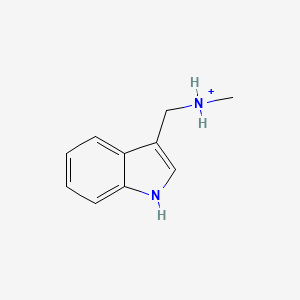
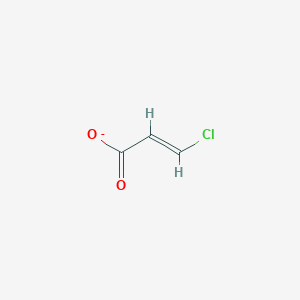

![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)